molecular formula C11H17NO2S2 B11051088 1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione

1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione

Cat. No.: B11051088
M. Wt: 259.4 g/mol
InChI Key: RMLPAVZFGUWENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione is a heterocyclic compound that features a pyridine ring substituted with a butane-1-sulfonyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione typically involves the reaction of pyridine-2-thione with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential as an anti-inflammatory and antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and thione groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

    1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-one: Similar structure but with a carbonyl group instead of a thione group.

    1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-amine: Similar structure but with an amine group instead of a thione group.

    1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-ol: Similar structure but with a hydroxyl group instead of a thione group.

Uniqueness: 1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione is unique due to the presence of both a sulfonyl and a thione group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C11H17NO2S2

Molecular Weight

259.4 g/mol

IUPAC Name

1-(2-butylsulfonylethyl)pyridine-2-thione

InChI

InChI=1S/C11H17NO2S2/c1-2-3-9-16(13,14)10-8-12-7-5-4-6-11(12)15/h4-7H,2-3,8-10H2,1H3

InChI Key

RMLPAVZFGUWENJ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CCN1C=CC=CC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.